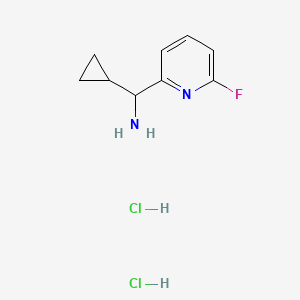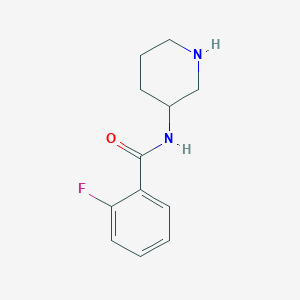
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is a derivative of pyridine, featuring a cyclopropyl group and a fluorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-fluoropyridine, undergoes a reaction with a suitable cyclopropylating agent to introduce the cyclopropyl group at the 2-position of the pyridine ring.
Amination: The resulting cyclopropyl(6-fluoropyridin-2-yl) compound is then subjected to amination to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluoropyridinyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(6-chloropyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(6-bromopyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(6-methylpyridin-2-yl)methanamine dihydrochloride
Uniqueness
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with other substituents.
Propriétés
Formule moléculaire |
C9H13Cl2FN2 |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H |
Clé InChI |
DSOUNGFOMMVHSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)
![Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497159.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)
![5-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-5-oxo-pentanoic acid](/img/structure/B12497170.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![5-Chloro-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B12497174.png)
![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)
![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)
![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)

